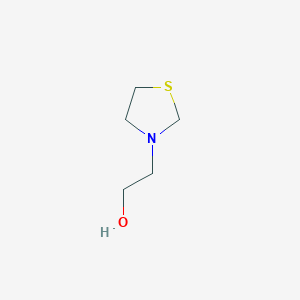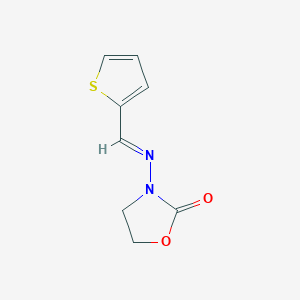![molecular formula C14H16N4O B12911334 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one CAS No. 111652-46-1](/img/structure/B12911334.png)
5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and an imino group attached to a pyrimidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable diketone or ketoester to form the pyrimidinone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary amines with reduced imino groups.
Substitution: Halogenated or sulfonated derivatives of the phenyl group.
Scientific Research Applications
5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-phenylpyrimidin-4(3H)-one: Lacks the imino group, resulting in different chemical reactivity.
6-{(E)-[(Propan-2-yl)imino]methyl}pyrimidin-4(3H)-one: Lacks the amino group, affecting its biological activity.
3-Phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one: Lacks the amino group, altering its chemical properties.
Uniqueness
The presence of both the amino and imino groups in 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.
Properties
CAS No. |
111652-46-1 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-3-phenyl-6-(propan-2-yliminomethyl)pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-10(2)16-8-12-13(15)14(19)18(9-17-12)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3 |
InChI Key |
YYLRPYWFTFVEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)



![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)
![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)



![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
